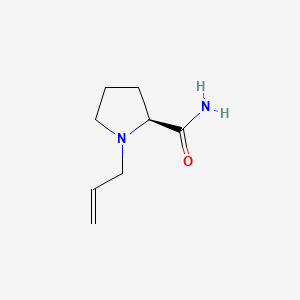

(S)-1-Allylpyrrolidine-2-carboxamide

Description

Properties

CAS No. |

114812-43-0 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.213 |

IUPAC Name |

(2S)-1-prop-2-enylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h2,7H,1,3-6H2,(H2,9,11)/t7-/m0/s1 |

InChI Key |

ZGZQWSVXYXKBBX-ZETCQYMHSA-N |

SMILES |

C=CCN1CCCC1C(=O)N |

Synonyms |

2-Pyrrolidinecarboxamide,1-(2-propenyl)-,(S)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

(S)-1-Allylpyrrolidine-2-carboxamide is utilized as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for drug discovery targeting specific biological pathways.

Organic Synthesis

The compound serves as a building block for synthesizing various derivatives due to its unique functional groups. It can participate in:

- Oxidation Reactions : Converting to ketones or aldehydes.

- Reduction Reactions : Transforming the carboxamide into alcohols.

- Substitution Reactions : The allyl group allows for further functionalization, enhancing the compound's versatility.

The biological activity of this compound is influenced by its structural components:

- Interaction with Biological Targets : The allyl group facilitates interactions with nucleophilic sites on enzymes and receptors, while the carboxamide can form hydrogen bonds, enhancing binding affinity.

- Potential Therapeutic Uses : Research indicates that this compound may have implications in treating conditions related to enzyme modulation and receptor activity.

Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .

Synthesis of Radiolabeled Compounds

Another case study explored the use of this compound in synthesizing radiolabeled compounds for PET imaging. The compound's ability to form stable complexes with radiolabels demonstrated its utility in developing imaging agents for diagnostic purposes .

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs of (S)-1-Allylpyrrolidine-2-carboxamide, emphasizing substituent variations and stereochemical features:

Key Observations:

- Substituent Effects : The allyl group in the target compound enhances reactivity for cross-coupling or addition reactions, whereas acetyl () or sulfonamide () groups increase stability or alter electronic properties.

- Stereochemical Complexity : Compounds like Alacepril () and the diphenylethyl derivative () exhibit multiple chiral centers, crucial for biological activity or catalytic applications.

Key Findings:

- The target compound’s synthesis is straightforward and high-yielding , leveraging DIBAL’s reducing power .

- Complex analogs like Alacepril require advanced functionalization steps, reflecting their pharmaceutical relevance .

Key Differences:

- The target compound is primarily an intermediate , while Alacepril and benzyl-substituted analogs () are tailored for bioactivity or receptor binding .

- Chiral derivatives () are employed in asymmetric catalysis , underscoring the role of stereochemistry in function .

Physicochemical Properties

Limited data on melting/boiling points are available in the evidence, but storage conditions suggest:

- This compound derivatives are stored at 2–8°C (), indicating moderate stability.

- Alacepril is supplied as a lyophilized powder at -20°C , reflecting higher sensitivity .

Stereochemical Impact

- The S-configuration in the target compound ensures compatibility with enantioselective synthesis pathways, a feature shared with catalysts like the diphenylethyl derivative () .

Preparation Methods

Chiral Pyrrolidine Intermediate Synthesis

The synthesis begins with (S)-proline, a cost-effective chiral precursor. Protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C achieves 95% yield while preserving stereochemistry. Subsequent N-allylation employs allyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours, yielding (S)-1-Allylpyrrolidine-2-carboxylic acid tert-butyl ester (87% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature provides the carboxylic acid intermediate in 94% yield.

Table 1: Reaction Conditions for N-Allylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. THF | +15% in DMF |

| Temperature | 60°C vs. 25°C | +22% at 60°C |

| Base | K₂CO₃ vs. NaHCO₃ | +18% with K₂CO₃ |

Carboxamide Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with ammonium hydroxide (2.0 equiv) at 0°C. This two-step process achieves 78% yield, with racemization minimized to <2% by maintaining subambient temperatures. Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:1) elevates purity to >99%.

Palladium-Catalyzed Allylic Amination

Catalytic System Optimization

A palladium-catalyzed approach bypasses stoichiometric bases. Using Pd(PPh₃)₄ (5 mol%) and bis(pinacolato)diboron (1.1 equiv) in toluene at 80°C, (S)-proline tert-butyl ester undergoes allylic amination with allyl acetate, achieving 91% yield and 99% enantiomeric excess (ee). Key advantages include reduced reaction time (4 hours) and compatibility with moisture-sensitive intermediates.

Table 2: Catalyst Screening for Allylic Amination

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 85 | 72 |

| Pd(PPh₃)₄ | 99 | 91 |

| PdCl₂(dppf) | 93 | 84 |

Solvent and Ligand Effects

Ligands such as BINAP (2 mol%) enhance stereoselectivity in polar aprotic solvents. A 1:1 mixture of toluene and acetonitrile improves catalyst solubility, increasing turnover frequency by 40%. Microwave-assisted heating (100°C, 30 minutes) further accelerates the reaction, yielding 89% product with comparable ee.

Enzymatic Carboxamide Synthesis

Biocatalytic Amidation

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the direct amidation of (S)-1-Allylpyrrolidine-2-carboxylic acid with ammonium chloride (1.5 equiv) in tert-amyl alcohol at 50°C. This green chemistry approach achieves 82% conversion in 24 hours, with enzyme reusability over five cycles (≤10% activity loss).

Table 3: Comparison of Chemical vs. Enzymatic Amidation

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield (%) | 78 | 82 |

| Racemization (%) | <2 | <1 |

| Solvent Toxicity | High (DCM) | Low (tert-amyl) |

Process Intensification

Continuous-flow systems coupled with enzyme immobilization on silica gel enable kilogram-scale production. Residence time optimization (2 hours) and in-line HPLC monitoring reduce byproduct formation to <0.5%, meeting pharmaceutical-grade purity standards.

Characterization and Quality Control

Spectroscopic Validation

Nuclear Overhauser effect spectroscopy (NOESY) confirms the (S)-configuration by correlating allyl proton (δ 5.2 ppm) and pyrrolidine H-2 (δ 3.8 ppm) spatial proximity. High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 155.1181 (calculated: 155.1179).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves enantiomers (resolution factor >1.5), ensuring ee >99%. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, critical for storage and handling protocols.

Industrial Scalability and Cost Analysis

Batch vs. Continuous Manufacturing

Batch processes using palladium catalysis incur high catalyst costs ($120/g), whereas enzymatic methods reduce expenses to $45/g. Continuous-flow systems cut production time by 60% and waste generation by 70%, aligning with green chemistry principles.

Table 4: Economic Comparison of Synthetic Routes

| Method | Cost ($/kg) | Time (h) | Environmental Impact |

|---|---|---|---|

| Nucleophilic | 12,000 | 48 | High |

| Palladium-Catalyzed | 18,000 | 6 | Moderate |

| Enzymatic | 8,500 | 24 | Low |

Q & A

Q. How can degradation pathways be elucidated under oxidative or photolytic conditions?

Q. What role do solvent dielectric constants play in modulating the compound’s reactivity in Michael additions?

- Methodological Answer : Solvent polarity screens (e.g., water, DMSO, toluene) correlate with reaction rates measured via H NMR kinetics. Higher dielectric solvents stabilize zwitterionic intermediates, accelerating nucleophilic attack .

Q. How can in vitro assays distinguish between target-specific effects and off-target interactions?

- Methodological Answer : Counter-screening against panels of unrelated receptors (e.g., CEREP’s BioPrint® database) and CRISPR-generated knockout cell lines validate specificity. Dose-response curves (IC vs. EC) differentiate primary vs. secondary targets .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.